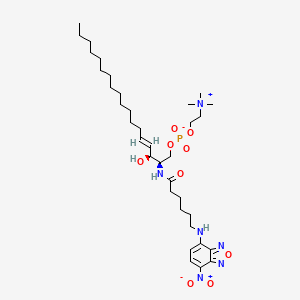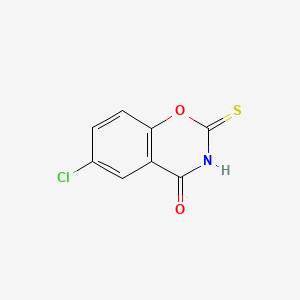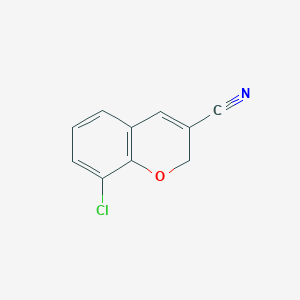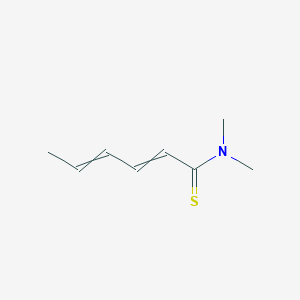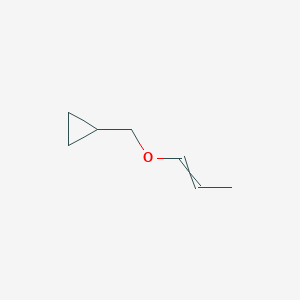
(1-Propenyloxy)methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propenyloxy)methylcyclopropane is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a cyclopropane ring substituted with a (1-propenyloxy)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propenyloxy)methylcyclopropane typically involves the reaction of cyclopropylmethyl halides with propenyl alcohols under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the propenyloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (1-Propenyloxy)methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyloxy group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Propyl derivatives.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1-Propenyloxy)methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Propenyloxy)methylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The propenyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions .
Comparación Con Compuestos Similares
Cyclopropylmethyl ether: Similar structure but lacks the propenyloxy group.
Cyclopropylmethyl acetate: Contains an acetate group instead of a propenyloxy group.
Cyclopropylmethyl chloride: Contains a chloride group instead of a propenyloxy group.
Uniqueness: (1-Propenyloxy)methylcyclopropane is unique due to the presence of the propenyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the cyclopropane ring and the propenyloxy group makes it a versatile compound for various synthetic and research purposes .
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
prop-1-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,5,7H,3-4,6H2,1H3 |
Clave InChI |
QBTKUGNHTHTLOA-UHFFFAOYSA-N |
SMILES canónico |
CC=COCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


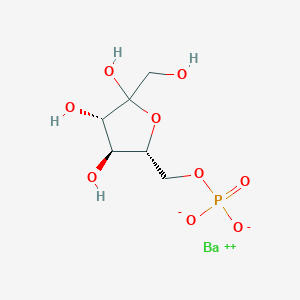
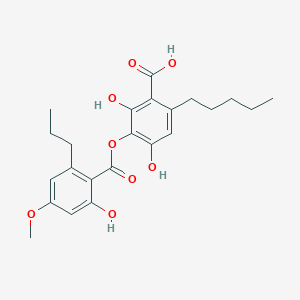
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
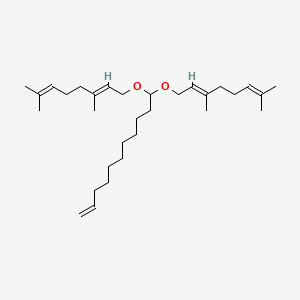
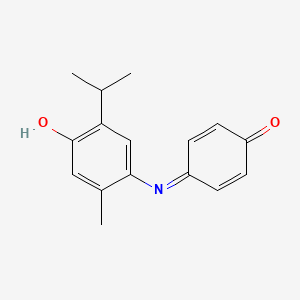
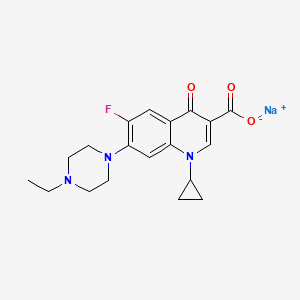
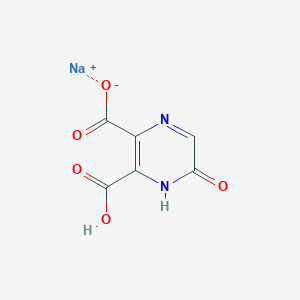
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
